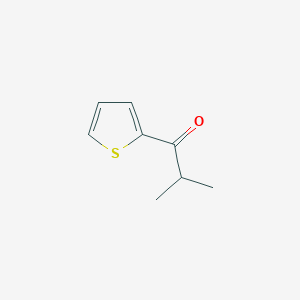
2-Methyl-1-(thiophen-2-yl)propan-1-one
概要
説明
“2-Methyl-1-(thiophen-2-yl)propan-1-one” is an organic compound that is structurally related to methamphetamine1. The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position1. It has limited popularity as a recreational stimulant1.
Synthesis Analysis
The synthesis of “2-Methyl-1-(thiophen-2-yl)propan-1-one” can be achieved through a four-step process1. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, this is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane1.
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(thiophen-2-yl)propan-1-one” consists of a thiophene group with an alkyl amine substituent at the 2-position1. The InChI code for this compound is 1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H32.
Chemical Reactions Analysis
“2-Methyl-1-(thiophen-2-yl)propan-1-one” is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides3. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, the molecular weight of a similar compound, 2-methyl-1-(thiophen-2-yl)propan-1-amine, is 155.262.
科学的研究の応用
Pharmacology
- Field : Pharmacology
- Application : Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .
Metabolism
- Field : Biochemistry
- Application : Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : Thiophene-2-carboxylic acid is the final major metabolic product. It is very hydrophilic and is excreted in urine. Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Synthesis
- Field : Organic Chemistry
- Application : Methiopropamine can be synthesized in a four-step process .
- Methods : The synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, this is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
- Results : The end product of this synthesis is Methiopropamine .
Recreational Use
- Field : Recreational Drug Use
- Application : Methiopropamine has limited popularity as a recreational stimulant .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Legal Status
- Field : Legal
- Application : The legal status of Methiopropamine varies by country. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Antibacterial Activity
- Field : Microbiology
- Application : Some synthetic thiophene derivatives have shown inhibitory effects against certain organisms .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : Among all the synthesized derivatives, one compound showed greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Safety And Hazards
The safety and hazards of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, methiopropamine, a structurally related compound, has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms1.
将来の方向性
The future directions of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds1. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects1.
Please note that this information is based on available sources and there may be additional information not covered in this analysis.
特性
IUPAC Name |
2-methyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCCAKDOPROBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397521 | |
| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(thiophen-2-yl)propan-1-one | |
CAS RN |
36448-60-9 | |
| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

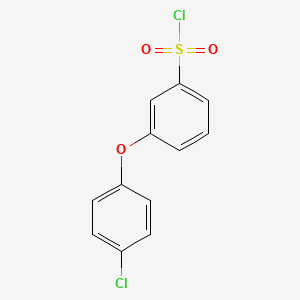
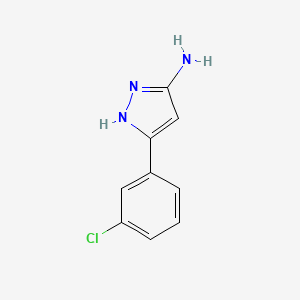
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
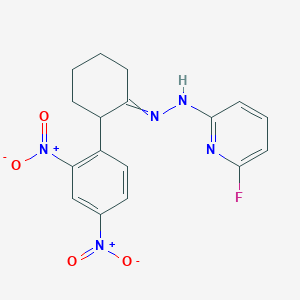
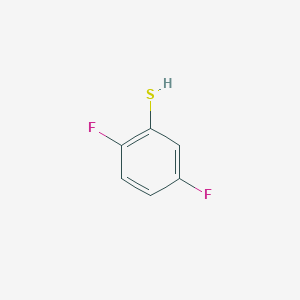
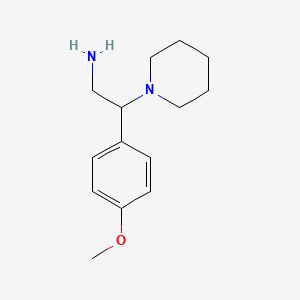
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
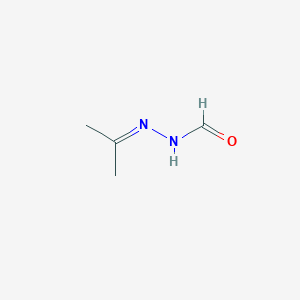
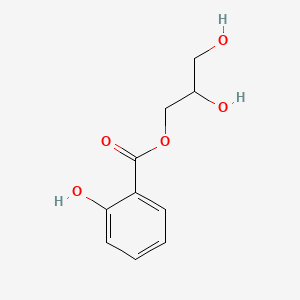
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)